molecular formula C12H7ClF3NO B6317260 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 153564-24-0

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B6317260
M. Wt: 273.64 g/mol
InChI Key: LFVNBAYLMRRFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, also known as CTP, is a heterocyclic compound that has a wide range of uses in scientific research. It has been used for a variety of applications, including synthesis, biological research, and laboratory experiments.

Scientific Research Applications

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling pathways. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health.

Mechanism Of Action

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is believed to be due to the binding of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to interact with certain cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has also been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system.

Advantages And Limitations For Lab Experiments

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly in the presence of light and heat. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is toxic and should be handled with caution in the laboratory.

Future Directions

The future of research involving 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine is promising. 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and environmental pollutants on human health. In addition, 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine has been found to have anti-inflammatory and anti-cancer activities, as well as to have beneficial effects on the cardiovascular system. Further research is needed to explore the potential therapeutic applications of 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, as well as to further elucidate its mechanism of action. Additionally, further research is needed to explore the potential for 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine to be used to synthesize pharmaceuticals and other compounds.

properties

IUPAC Name

2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVNBAYLMRRFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine

Synthesis routes and methods

Procedure details

17.45 g (690 mmol) of sodium hydride (95 percent) was suspended in 420 ml of N,N-dimethylacetamide. 106.7 g (658 mmol) of 3-(trifluoromethyl)phenol was added dropwise over 2 hours at 15° C. The resultant phenate solution was added dropwise over 2.5 hours, under nitrogen, to a solution of 162.4 g (1.097 mol) of 2,6-dichloropyridine in 330 ml of N,N-dimethylacetamide, heated to 90° C. After a further 3 hours of reaction time, the mixture was cooled to room temperature, the precipitate of sodium chloride was filtered off and the filtrate was concentrated. The residue was taken up with toluene and 0.1 N hydrochloric acid, and the organic phase was washed with saturated sodium chloride solution and concentrated. The oily residue (ca. 200 g) was distilled under a vacuum. The yield of the title compound was 151.5 g (84 percent) of a colorless oil, content (GC) 99.8 percent. Other data concerning the title compound was:
Quantity
17.45 g
Type
reactant
Reaction Step One
Quantity
106.7 g
Type
reactant
Reaction Step Two
Quantity
162.4 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Four

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